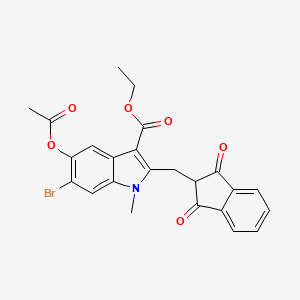

ethyl 5-acetoxy-6-bromo-2-((1,3-dioxo-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-indole-3-carboxylate

Description

Ethyl 5-acetoxy-6-bromo-2-((1,3-dioxo-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-indole-3-carboxylate is a substituted indole derivative characterized by:

- Position 1: A methyl group (common in indole derivatives to modulate steric and electronic effects).

- Position 2: A (1,3-dioxo-2,3-dihydro-1H-inden-2-yl)methyl substituent, introducing a fused bicyclic ketone system. This group may enhance polarity and influence binding interactions in biological systems.

- Position 5: An acetoxy group (–OAc), which can act as a prodrug moiety or improve solubility.

- Position 6: A bromine atom, often used to stabilize intermediates in synthesis or modify electronic properties.

- Position 3: An ethyl carboxylate (–COOEt), a common functional group for enhancing bioavailability or enabling further derivatization .

Properties

IUPAC Name |

ethyl 5-acetyloxy-6-bromo-2-[(1,3-dioxoinden-2-yl)methyl]-1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO6/c1-4-31-24(30)21-15-10-20(32-12(2)27)17(25)11-18(15)26(3)19(21)9-16-22(28)13-7-5-6-8-14(13)23(16)29/h5-8,10-11,16H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIAHPKUZPZASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CC3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-acetoxy-6-bromo-2-((1,3-dioxo-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-indole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the indole family, characterized by its complex molecular structure which includes an indole ring fused with a dioxo group. The synthesis typically involves multi-step reactions starting from simpler indole derivatives.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C18H18BrN2O4 |

| Molecular Weight | 396.25 g/mol |

| Indole Moiety | Present (Key for biological activity) |

| Functional Groups | Acetoxy, bromo, dioxo |

Antiviral Properties

Recent studies have indicated that this compound exhibits significant antiviral activity. In vitro assays have shown that it can inhibit the replication of various viruses, including those responsible for respiratory infections. The mechanism of action is believed to involve interference with viral entry mechanisms or replication processes.

Anticancer Activity

The indole structure is known for its anticancer properties. Ethyl 5-acetoxy-6-bromo derivative has been evaluated against several cancer cell lines. Notably, it has demonstrated:

- Inhibition of Cell Proliferation : Significant reduction in cell viability in breast cancer and leukemia cell lines.

- Induction of Apoptosis : Mechanistic studies suggest that the compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Effective against respiratory viruses |

| Anticancer | Reduced viability in breast cancer and leukemia |

| Mechanism | Induces apoptosis; inhibits cell proliferation |

Case Studies and Research Findings

Several research articles have documented the biological activities of related indole compounds, providing a context for understanding the efficacy of ethyl 5-acetoxy derivatives:

- Study on Indole Derivatives : A comprehensive study highlighted the role of indole derivatives in inhibiting tumor growth through modulation of signaling pathways involved in cell survival and proliferation .

- Antiviral Screening : In a recent antiviral screening program, compounds similar to ethyl 5-acetoxy derivatives showed promising results against SARS-CoV-2 by blocking viral entry into host cells .

- Mechanistic Insights : Research published in various journals has explored the mechanistic pathways through which these compounds exert their effects, emphasizing their potential as lead candidates for drug development .

Scientific Research Applications

The compound features an indole ring system substituted with various functional groups that enhance its reactivity and biological activity. The presence of bromine atoms and the acetoxy group contributes to its pharmacological properties.

Antiviral Activity

Ethyl 5-acetoxy-6-bromo-2-((1,3-dioxo-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-indole-3-carboxylate has demonstrated promising antiviral properties, particularly against the hepatitis B virus. Research indicates that derivatives of this compound can exhibit low IC(50) values (as low as 3.6 µg/ml), suggesting potent antiviral activity . Furthermore, it serves as a key intermediate in the synthesis of Arbidol hydrochloride, an antiviral medication used to treat influenza .

Anticancer Potential

The compound has also been identified for its antitumor properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy . Its structural modifications have been explored to enhance efficacy against various cancer types.

Synthesis Optimization

Research has focused on optimizing the synthesis of this compound to achieve high yields and purity levels essential for its application in pharmaceuticals . Techniques such as structure-based drug design have been employed to improve binding affinities to viral proteins, enhancing its therapeutic potential .

Case Study 1: Antiviral Mechanism

In a study examining the mechanism of action against the hepatitis B virus, derivatives of ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methylindole were synthesized and tested for their efficacy. The results indicated that specific modifications to the indole structure significantly improved antiviral activity, highlighting the importance of structural diversity in drug design .

Case Study 2: Antitumor Activity

Another study evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that treatment with ethyl 5-acetoxy-6-bromo derivatives resulted in significant cell death through apoptosis pathways. This suggests potential applications in developing new cancer therapies .

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents :

- The target compound’s 1,3-dioxo-indenylmethyl group is unique among analogues, offering a rigid, electron-deficient aromatic system. This contrasts with sulfur-containing groups (e.g., phenylthio in or cyclohexylthio in ), which enhance lipophilicity but lack ketone functionality.

- Bromomethyl derivatives (e.g., CAS 110543-98-1 ) are simpler but highly reactive, limiting their direct therapeutic use.

Position 5/6 Functionalization :

- Acetoxy vs. Hydroxy/Benzyloxy : The acetoxy group in the target compound may improve metabolic stability compared to hydroxy analogues (e.g., ), which are prone to oxidation or conjugation.

- Bromine at Position 6 : Common across analogues, bromine’s electron-withdrawing effects stabilize intermediates during synthesis and may modulate bioactivity .

Synthetic Routes :

- Many analogues (e.g., ) utilize Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole groups. The target compound’s synthesis likely involves nucleophilic substitution or coupling to attach the indenylmethyl group.

- Purification methods (e.g., column chromatography ) and spectroscopic validation (NMR, IR ) are standard across these compounds.

Preparation Methods

Methodology:

- Fischer Esterification:

- Reagents: Ethanol with catalytic sulfuric acid.

- Conditions: Reflux under acidic conditions for several hours.

- Carbodiimide-Mediated Coupling:

- Reagents: Ethyl chloroformate or ethyl 2-(N,N-dimethylamino)propyl carbodiimide (EDC).

- Conditions: Room temperature, inert atmosphere, with catalytic 4-dimethylaminopyridine (DMAP) or HOBt to improve yields.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol / EDC | Reflux / RT | 60-90% | , |

Construction of the Indole Core with Functionalized Substituents

The synthesis of the core indole structure involves constructing the heterocyclic ring system with appropriate substituents at the 1- and 3-positions.

Methodology:

- Indole Synthesis: Common methods include the Fischer indole synthesis or the Madelung synthesis, involving phenylhydrazines and ketones.

- Functionalization: Introduction of methyl groups at N-1 and other substituents is achieved through alkylation or acylation reactions, often using methyl iodide or acyl chlorides under basic conditions.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Indole construction | Phenylhydrazine + ketone | Acidic / thermal | 70-85% | , |

Incorporation of the 1,3-Dioxo-2,3-dihydro-1H-inden-2-yl Moiety

The complex indene derivative is typically synthesized via Friedel-Crafts acylation or via cyclization of suitable precursors.

Methodology:

- Starting Materials: Indene derivatives or phenylacetic acids.

- Reactions: Friedel-Crafts acylation with acyl chlorides or anhydrides, followed by intramolecular cyclization under acidic or basic conditions to form the fused indene system.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Indene formation | Acyl chlorides / phenylacetic acid | Lewis acids / heat | 65-80% | , |

Final Coupling and Functionalization

The last steps involve coupling the brominated indole core with the indene derivative, often through nucleophilic substitution or cross-coupling reactions such as Suzuki or Heck coupling.

Methodology:

- Coupling Reactions: Palladium-catalyzed cross-couplings to attach the indene moiety to the indole core.

- Conditions: Elevated temperatures (80-120°C), inert atmosphere, with phosphine ligands and base.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cross-coupling | Pd catalyst + base | 80-120°C, inert | 65-85% | , |

Summary of Preparation Strategy

Notes and Considerations

- Regioselectivity: Achieving selective bromination at the 6-position of the indole is critical, often requiring controlled temperature and stoichiometry.

- Purification: Techniques such as column chromatography, recrystallization, and distillation are essential for isolating pure intermediates.

- Reaction Monitoring: TLC, NMR, and GC-MS are standard for tracking reaction progress and verifying product formation.

- Safety: Handling brominating agents and palladium catalysts requires appropriate safety measures due to their toxicity and reactivity.

Q & A

Q. What are the key synthetic strategies for constructing the indole core with multiple substituents in this compound?

The indole scaffold is typically synthesized via cyclization reactions, such as the Fischer indole synthesis or transition-metal-catalyzed cross-couplings. For sequential introduction of substituents like bromo, acetoxy, and the 1,3-dioxo-indenylmethyl group, a stepwise approach is recommended. For example:

- Bromination : Electrophilic bromination at the 6-position can be achieved using NBS (N-bromosuccinimide) in DMF or acetic acid .

- Acetoxy group introduction : Selective acetylation of a hydroxyl intermediate (e.g., using acetic anhydride and pyridine) at the 5-position is common .

- Coupling reactions : The 1,3-dioxo-indenylmethyl group is introduced via alkylation or Suzuki-Miyaura coupling, with Pd catalysts or CuI-mediated click chemistry (e.g., azide-alkyne cycloaddition) .

Methodological Tip : Optimize reaction order to avoid steric hindrance; bromination before introducing bulkier groups often improves yields .

Q. How is the purity and structural integrity of the compound validated after synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substituent positions and integration ratios (e.g., methyl groups at δ ~3.7 ppm, ester carbonyls at δ ~165–170 ppm) .

- HRMS : Validate molecular weight (e.g., m/z calculated for C₂₄H₂₁BrNO₇: 522.0523 [M+H]⁺) .

- TLC : Monitor reaction progress using gradients like 70:30 EtOAc:hexanes (Rf ~0.3 for indole derivatives) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the 1,3-dioxo-indenylmethyl group?

Competing oxidation or over-alkylation can occur due to the reactivity of the indene-dione moiety. Mitigation approaches include:

- Temperature Control : Conduct reactions at 0–25°C to suppress thermal decomposition .

- Protecting Groups : Temporarily protect sensitive sites (e.g., ester groups) with tert-butyl or trimethylsilyl groups .

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI with PEG-400/DMF solvent systems to enhance regioselectivity .

Data Contradiction Note : Yields for similar couplings vary (46–88% in ), suggesting solvent polarity (PEG-400 vs. DMF) and catalyst loading (1–2 equivalents of CuI) critically influence outcomes.

Q. How can solubility challenges during crystallization be addressed?

The compound’s hydrophobicity (due to ester and aryl groups) often complicates crystallization. Solutions include:

Q. What are the stability considerations for the acetoxy and bromo substituents under acidic/basic conditions?

- Acetoxy Group : Hydrolyzes under strong base (e.g., NaOH) but is stable in mild acidic conditions (pH >4) .

- Bromo Substituent : Prone to nucleophilic displacement in polar aprotic solvents (e.g., DMSO); avoid prolonged heating . Storage Recommendation : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the indene-dione moiety .

Data Analysis & Troubleshooting

Q. How to resolve discrepancies in reported NMR chemical shifts for analogous compounds?

Variations in δ values may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Cross-reference with computational tools (e.g., DFT calculations for predicted shifts) and validate using 2D NMR (HSQC, HMBC) for unambiguous assignments .

Q. Why do yields drop significantly in scaled-up syntheses?

Heat and mass transfer inefficiencies in larger batches can lead to incomplete reactions. Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.